3-Methylbutyl heptanoate

Description

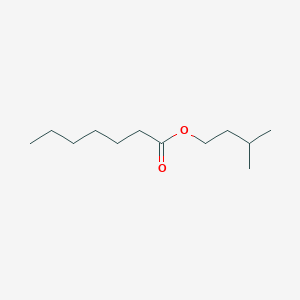

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-5-6-7-8-12(13)14-10-9-11(2)3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCXVDRTNQNGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059366 | |

| Record name | 3-Methylbutyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-25-1 | |

| Record name | Isoamyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbutyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK698490B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3-Methylbutyl Heptanoate: Structure, Properties, and Synthesis

Abstract: 3-Methylbutyl heptanoate, also widely known as isoamyl heptanoate or isopentyl heptanoate, is a fatty acid ester recognized for its characteristic fruity aroma. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic profile. It is intended for researchers, chemists, and professionals in the drug development and flavor and fragrance industries who require a detailed understanding of this compound for application, synthesis, or analytical purposes. The guide synthesizes data from authoritative chemical databases and established synthetic methodologies, offering field-proven insights into its preparation and characterization.

Chemical Identity and Structure

Nomenclature and Identifiers

This compound is systematically named as the ester formed from heptanoic acid and 3-methylbutan-1-ol. Due to the common use of trivial names for the alkyl group, it is frequently referred to as isoamyl heptanoate or isopentyl heptanoate.[1][2]

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 109-25-1 | [1][2] |

| Molecular Formula | C₁₂H₂₄O₂ | [1][2] |

| Molecular Weight | 200.32 g/mol | [1] |

| InChI Key | AFCXVDRTNQNGHS-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCCCCC(=O)OCCC(C)C | [3] |

| Synonyms | Isoamyl heptanoate, Isopentyl heptanoate | [1][2] |

Molecular Structure

The structure consists of a heptanoyl group attached to a 3-methylbutyl (isoamyl) group through an ester linkage. The isoamyl group's branched nature is a key feature influencing its physical properties and steric hindrance in reactions.

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a colorless liquid at room temperature, insoluble in water but soluble in organic solvents like ethanol and diethyl ether.[4] Its properties are summarized below.

| Property | Value | Conditions | Source |

| Appearance | Colorless clear liquid | Ambient | [4] |

| Boiling Point | 224 to 227 °C | 760 mmHg | [4] |

| Specific Gravity | 0.858 to 0.863 | 25 °C | [4] |

| Refractive Index | 1.418 to 1.422 | 20 °C | [4] |

| Flash Point | 87.78 °C (190 °F) | Closed Cup | [4] |

| Vapor Pressure | 0.061 mmHg | 25 °C (est.) | [4] |

Synthesis and Purification

Core Principles: Fischer-Speier Esterification

The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (heptanoic acid) with an alcohol (3-methylbutan-1-ol).

Causality: The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol. Without the catalyst, the reaction would be impractically slow.

The Fischer esterification is a reversible equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted toward the products. This is accomplished based on Le Châtelier's principle by:

-

Using an Excess of a Reactant: Typically, the less expensive reactant (often the alcohol) is used in excess to drive the reaction forward.

-

Removing Water: The water formed as a byproduct is continuously removed from the reaction mixture, preventing the reverse reaction (ester hydrolysis). This is often achieved using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene.

Reaction Mechanism

The mechanism proceeds through several key steps:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of heptanoic acid.

-

Nucleophilic Attack: The lone pair on the oxygen of 3-methylbutan-1-ol attacks the now highly electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The catalyst is regenerated by the deprotonation of the protonated ester, yielding the final product.

Sources

For scientific researchers engaged in the study of 3-Methylbutyl heptanoate, a targeted approach to information retrieval is crucial. This comprehensive list of long-tail keywords is designed to align with the specific intents of researchers at various stages of their investigation, from foundational exploration to comparative analysis. By categorizing these keywords, this guide aims to streamline the process of finding relevant technical information, protocols, and data related to this aliphatic ester.

| Category | Long-tail Keyword |

| Foundational & Exploratory | This compound chemical properties and structure |

| This compound IUPAC name and synonyms[1] | |

| Natural occurrence of this compound in fruits and plants[2] | |

| Physicochemical properties of this compound (boiling point, density)[1] | |

| Spectroscopic data for this compound (NMR, IR, Mass Spec)[3] | |

| Biosynthesis pathway of this compound in organisms | |

| This compound role as an insect pheromone precursor[4] | |

| Olfactory characteristics and odor profile of this compound | |

| Solubility and solvent compatibility of this compound | |

| Thermophysical property data for 3-methylbutyl esters[5] | |

| Methodological & Application | Synthesis of this compound via Fischer esterification[6] |

| Enzymatic synthesis methods for this compound | |

| Gas chromatography-mass spectrometry (GC-MS) analysis of this compound[7] | |

| Quantification of this compound in complex matrices | |

| Application of this compound as a flavoring agent in food[2] | |

| Use of this compound in fragrance formulations | |

| Protocol for headspace analysis of volatile esters like this compound | |

| Solid-phase microextraction (SPME) for this compound sampling[8] | |

| This compound as a standard for analytical method development[9] | |

| Experimental protocol for studying the courtship behavior effects of heptanoate pheromones[10] | |

| Troubleshooting & Optimization | Improving the yield of this compound synthesis |

| Purification of this compound from reaction mixtures | |

| Overcoming challenges in the separation of heptanoate isomers | |

| Stability and degradation pathways of this compound | |

| Identifying and removing impurities in this compound samples | |

| Optimizing GC column selection for branched-chain ester analysis | |

| Troubleshooting peak tailing in the chromatography of this compound | |

| Minimizing ester hydrolysis during sample preparation and storage | |

| Enhancing resolution of this compound in co-eluting mixtures | |

| Addressing matrix effects in the LC-MS analysis of this compound | |

| Validation & Comparative | Comparative analysis of this compound and isoamyl heptanoate |

| Sensory panel evaluation of this compound odor perception | |

| Validation of an analytical method for this compound using a certified standard | |

| Cross-validation of GC-MS and NMR data for this compound characterization | |

| Biological activity of this compound versus other insect pheromones | |

| Comparing the efficacy of different catalysts for this compound synthesis | |

| Quantitative structure-activity relationship (QSAR) studies of heptanoate esters | |

| Isomeric purity assessment of synthetic this compound | |

| Inter-laboratory comparison of this compound quantification results | |

| Ecotoxicity and environmental fate of this compound compared to similar compounds |

Sources

- 1. isoamyl heptanoate, 109-25-1 [thegoodscentscompany.com]

- 2. methyl heptanoate, 106-73-0 [thegoodscentscompany.com]

- 3. Methyl heptanoate | C8H16O2 | CID 7826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-methylbutyl methanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Heptanoic acid, 2-methylbutyl ester [webbook.nist.gov]

- 8. Ethyl 4-methyl heptanoate: a male-produced pheromone of Nicrophorus vespilloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 庚酸甲酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

3-Methylbutyl heptanoate synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of 3-Methylbutyl Heptanoate

Introduction: The Chemistry of a Fruity Aroma

This compound, also known as isoamyl heptanoate or isopentyl heptanoate, is an organic ester with the chemical formula C₁₂H₂₄O₂.[1][2] It is a colorless liquid recognized for its characteristic fruity, wine-like aroma, making it a valuable compound in the flavor and fragrance industries.[3][4] Its application in consumer products, from food essences to perfumes, necessitates robust and reliable methods for its synthesis and subsequent purification to meet high-purity standards.

This technical guide serves as a comprehensive resource for researchers and development professionals, detailing the prevalent methodologies for synthesizing this compound. It provides an in-depth exploration of the underlying chemical principles, step-by-step experimental protocols, and effective purification strategies. The focus is on explaining the causality behind experimental choices, ensuring that the described protocols are scientifically sound and reproducible.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 109-25-1 | [1][2][3] |

| Molecular Formula | C₁₂H₂₄O₂ | [1][3] |

| Molecular Weight | 200.32 g/mol | [1][3][5] |

| Appearance | Colorless clear liquid | [3] |

| Specific Gravity | ~0.858 - 0.863 @ 25°C | [3][4] |

| Refractive Index | ~1.418 - 1.422 @ 20°C | [3] |

| Boiling Point | ~226.2 °C @ 760 mmHg | [4] |

| Flash Point | ~87.8 °C | [3] |

Part 1: Synthesis Methodologies

The synthesis of this compound is primarily achieved through esterification, a reaction that forms an ester from an alcohol and a carboxylic acid. While several approaches exist, Fischer-Speier esterification and enzymatic synthesis represent the most common and practical routes.

Fischer-Speier Esterification: The Classic Approach

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid (heptanoic acid) and an alcohol (3-methyl-1-butanol) to yield the target ester and water.[6][7] First described in 1895, this method remains a cornerstone of ester synthesis in both academic and industrial laboratories.[6]

Mechanism and Rationale: The reaction is a reversible nucleophilic acyl substitution.[7] A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[6][8] The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[7][8] This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester.[9]

Driving the Equilibrium: The reversibility of the Fischer esterification means that specific strategies must be employed to drive the reaction toward the product side and achieve a high yield, in accordance with Le Châtelier's Principle.[10][11]

-

Use of Excess Reactant: The reaction is commonly performed using a large excess of one of the reactants, typically the less expensive one (in this case, often the alcohol, 3-methyl-1-butanol).[9][10]

-

Removal of Water: The water produced as a byproduct can be removed from the reaction mixture as it forms. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or hexane.[6][12]

Sources

- 1. Heptanoic acid, 3-methylbutyl ester [webbook.nist.gov]

- 2. Heptanoic acid, 3-methylbutyl ester [webbook.nist.gov]

- 3. isoamyl heptanoate, 109-25-1 [thegoodscentscompany.com]

- 4. butyl heptanoate, 5454-28-4 [thegoodscentscompany.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. odinity.com [odinity.com]

- 11. athabascau.ca [athabascau.ca]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

A Technical Guide to the Spectroscopic Characterization of 3-Methylbutyl Heptanoate

Introduction

3-Methylbutyl heptanoate, also known as isoamyl heptanoate or isopentyl heptanoate, is an organic ester with the chemical formula C₁₂H₂₄O₂.[1][2] It is recognized for its characteristic fruity and herbal aroma and is utilized as a flavor and fragrance agent.[1] A thorough understanding of its molecular structure is paramount for quality control, regulatory compliance, and research into its sensory properties. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational reference for researchers and professionals in the fields of chemistry and drug development. We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

To effectively interpret the spectroscopic data, it is essential to first visualize the molecule's structure and identify the distinct chemical environments of its atoms.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful technique for elucidating the hydrogen framework of a molecule. The spectrum of this compound is predicted to show distinct signals for each non-equivalent proton, with chemical shifts influenced by neighboring functional groups.

Interpretation of the ¹H NMR Spectrum

The chemical shifts in ¹H NMR are highly dependent on the electronic environment of the protons. For esters, protons on carbons adjacent to the ester oxygen (H-C-O) are deshielded and appear downfield, typically in the 3.5-4.5 ppm range. Protons on the carbon alpha to the carbonyl group (H-C-C=O) are also deshielded, appearing around 2.0-2.5 ppm.[3]

Based on the structure of this compound and data from analogous compounds like isoamyl butyrate and isoamyl hexanoate, the following assignments are predicted:[4][5]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-C⁷' (CH₃) | ~ 0.92 | Doublet (d) | 6H |

| H-C⁴ (CH₃) | ~ 0.89 | Triplet (t) | 3H |

| H-C²-C³ (CH₂) | ~ 1.29 | Multiplet (m) | 8H |

| H-C⁶' (CH) | ~ 1.68 | Multiplet (m) | 1H |

| H-C⁵' (CH₂) | ~ 1.51 | Multiplet (m) | 2H |

| H-C⁵ (CH₂) | ~ 2.20 | Triplet (t) | 2H |

| H-C⁴' (CH₂) | ~ 4.10 | Triplet (t) | 2H |

-

Causality of Chemical Shifts:

-

The triplet at ~4.10 ppm is assigned to the -O-CH₂ - protons (H-C⁴'), which are the most deshielded due to the direct attachment to the electronegative oxygen atom.

-

The triplet at ~2.20 ppm corresponds to the -CH₂ -C=O protons (H-C⁵), which are deshielded by the adjacent carbonyl group.[3]

-

The complex multiplets in the aliphatic region (~1.29-1.68 ppm) arise from the overlapping signals of the remaining methylene and methine protons.

-

The upfield signals (~0.89 and ~0.92 ppm) are characteristic of the terminal methyl groups. The doublet for the two methyl groups of the isoamyl moiety arises from coupling to the single methine proton.

-

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters: [6]

-

Pulse Angle: 45°

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 1 second

-

Number of Scans: 16 (adjust as needed for signal-to-noise)

-

Spectral Width: 0-12 ppm

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Interpretation of the ¹³C NMR Spectrum

The most deshielded carbon is typically the carbonyl carbon of the ester group, appearing in the range of 170-180 ppm. Carbons attached to the ester oxygen are also significantly deshielded.

Based on data for similar esters, the following chemical shifts are predicted for this compound:[4][5]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~ 173.9 |

| -O-C H₂- | ~ 63.0 |

| -C H₂-C=O | ~ 34.5 |

| -O-CH₂-C H₂- | ~ 37.5 |

| -C H(CH₃)₂ | ~ 25.1 |

| Aliphatic -C H₂- | ~ 31.5, 28.9, 24.9 |

| -CH(C H₃)₂ | ~ 22.4 |

| Terminal -C H₃ | ~ 14.0 |

-

Causality of Chemical Shifts:

-

The carbonyl carbon (C=O) is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

The carbon of the -O-CH₂- group is the next most deshielded, influenced by the adjacent oxygen atom.

-

The remaining aliphatic carbons appear in the upfield region, with their specific shifts determined by their position relative to the functional group and branching.

-

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

-

Instrument Setup:

-

Use the same locked and shimmed sample on a spectrometer equipped for ¹³C detection.

-

-

Acquisition Parameters: [6]

-

Pulse Program: Proton-decoupled

-

Pulse Angle: 30°

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more, depending on concentration.

-

Spectral Width: 0-200 ppm

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of ~0.25 Hz.

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum using the CDCl₃ solvent peak (77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Interpretation of the IR Spectrum

Esters exhibit two very characteristic and strong absorption bands:[7]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O Stretch | 1750-1735 | Strong, sharp |

| C-O Stretch | 1300-1000 (two bands) | Strong |

| C-H Stretch (sp³) | 3000-2850 | Medium-Strong |

-

Causality of Absorptions:

-

The most prominent feature in the IR spectrum of an ester is the strong C=O stretching absorption. For a saturated aliphatic ester like this compound, this peak is expected around 1740 cm⁻¹.

-

The C-O stretching vibrations also produce strong bands. There are two distinct C-O bonds in the ester group (C-O-C), leading to two separate stretching bands, typically around 1250-1150 cm⁻¹ and 1100-1000 cm⁻¹.

-

The C-H stretching vibrations from the aliphatic chains will be visible just below 3000 cm⁻¹.

-

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation (Neat Liquid Film):

-

Place one clean, dry salt plate (e.g., NaCl or KBr) on a flat surface.

-

Add one drop of neat this compound to the center of the plate.

-

Carefully place a second salt plate on top, gently pressing to create a thin, uniform liquid film between the plates.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Interpretation of the Mass Spectrum

For this compound (Molecular Weight: 200.32 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 200. Esters undergo characteristic fragmentation pathways.

-

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group.

-

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Predicted Major Fragments:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 200 | [C₁₂H₂₄O₂]⁺˙ (Molecular Ion) | - |

| 129 | [CH₃(CH₂)₅CO]⁺ (Heptanoyl cation) | Alpha-cleavage |

| 70 | [CH₃CH(CH₃)CH₂CH₂]⁺˙ (Isopentene radical cation) | McLafferty Rearrangement |

| 71 | [CH₃(CH₂)₅]⁺ (Hexyl cation) | Alpha-cleavage |

| 43 | [CH₃CH₂CH₂]⁺ (Propyl cation) or [CH₃CO]⁺ (Acetyl cation) | Further fragmentation |

The base peak is often the fragment resulting from the McLafferty rearrangement (m/z = 70) or the isopentyl cation.[4][5]

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing volatile compounds like esters.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as hexane or dichloromethane.

-

-

GC Parameters:

-

Injector: Split/splitless, 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Parameters: [8]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

References

-

The Good Scents Company. (n.d.). isoamyl heptanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7795, Isoamyl butyrate. Retrieved from [Link]

- Martin, G. E., & Zekter, C. E. (2018). Acquiring 1H and 13C Spectra. In Two-Dimensional NMR Methods for Establishing Molecular Connectivity (pp. 123-165). Wiley-VCH.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16617, Isoamyl hexanoate. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Examples - Example 5. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 3-Methylbutyl octanoate (FDB018138). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 135025435, Isoamyl heptanoate. Retrieved from [Link]

-

CHROMacademy. (n.d.). GC-MS Acquisition Modes. Retrieved from [Link]

-

Researching. (2022). A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. Retrieved from [Link]

Sources

- 1. isoamyl heptanoate, 109-25-1 [thegoodscentscompany.com]

- 2. SID 135025435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Isoamyl butyrate | C9H18O2 | CID 7795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoamyl hexanoate | C11H22O2 | CID 16617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. echemi.com [echemi.com]

- 8. chromacademy.com [chromacademy.com]

Physical properties of 3-Methylbutyl heptanoate (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 3-Methylbutyl Heptanoate

Abstract

This technical guide provides a comprehensive overview of the key physical properties of this compound (also known as isoamyl heptanoate or isopentyl heptanoate), with a specific focus on its boiling point and density. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes empirical data with established experimental methodologies. We present detailed, step-by-step protocols for the accurate determination of these properties, grounded in fundamental chemical principles. The guide aims to serve as an authoritative resource, integrating data from reliable sources and providing visual workflows to ensure experimental reproducibility and scientific integrity.

Chemical Identity and Overview

This compound is an organic compound classified as an ester of heptanoic acid and 3-methyl-1-butanol (isoamyl alcohol). It is recognized for its characteristic fruity aroma and is utilized in the flavor and fragrance industries. A clear understanding of its physical properties is paramount for its application in various industrial and research settings, including purification processes like distillation and for quality control.

Key Identifiers:

-

IUPAC Name: this compound

-

Common Synonyms: iso-Amyl n-heptanoate, Isopentyl heptanoate[1][2]

-

Molecular Weight: 200.32 g/mol [3]

Core Physical Properties

The physical characteristics of an ester like this compound are dictated by its molecular structure—specifically, its molecular weight and the nature of intermolecular forces. As a polar molecule, it exhibits dipole-dipole interactions and van der Waals dispersion forces. However, the absence of a hydroxyl (-OH) group precludes hydrogen bonding between ester molecules, resulting in boiling points that are generally lower than carboxylic acids of similar molecular weight.[4]

Data Presentation

The following table summarizes the experimentally determined boiling point and density for this compound. It is crucial to note the conditions under which these values were measured, as they significantly influence the results.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 224.00 to 227.00 °C | @ 760.00 mm Hg (Atmospheric Pressure) | [3] |

| 94.00 to 96.00 °C | @ 10.00 mm Hg (Reduced Pressure) | [3] | |

| Density | 0.85800 to 0.86300 g/cm³ | @ 25.00 °C | [3] |

Experimental Determination of Physical Properties

To ensure the highest degree of accuracy and reproducibility, standardized experimental protocols must be employed. The following sections detail the methodologies for determining the boiling point and density of this compound.

Protocol for Boiling Point Determination via Thiele Tube

The Thiele tube method is an efficient technique for determining the boiling point of a liquid, particularly when only a small sample volume is available.[5] The principle relies on creating a closed system where the vapor pressure of the sample equals the ambient atmospheric pressure, which is the definition of the boiling point.

Causality: The unique shape of the Thiele tube allows for uniform heating of the heat-transfer fluid (typically mineral oil) via convection currents, ensuring the sample and thermometer are heated evenly. A rapid and continuous stream of bubbles indicates that the vapor pressure inside the capillary tube has surpassed the external pressure. As the apparatus cools, the point at which the liquid is drawn back into the capillary signifies the precise moment when the external pressure equals the sample's vapor pressure.

Step-by-Step Methodology:

-

Apparatus Assembly:

-

Secure a thermometer to a small glass vial (e.g., a Durham tube) using a rubber band. Ensure the bottom of the vial is level with the thermometer's bulb.[5]

-

Fill the vial approximately half-full with this compound (about 0.5 mL).

-

Invert a capillary tube (sealed at one end) and place it, open-end down, into the sample vial.[5]

-

-

Heating:

-

Place the entire assembly into a Thiele tube containing mineral oil, ensuring the sample vial is fully submerged.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

-

Observe the capillary tube. As the temperature rises, trapped air will slowly emerge.

-

-

Observation and Measurement:

-

Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This should occur at a temperature slightly above the expected boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.

-

Protocol for Density Determination via Pycnometer

A pycnometer, or specific gravity bottle, is a piece of glassware used to determine the density of a liquid with high precision. The method is based on measuring the mass of a known volume of the liquid.

Causality: The pycnometer has a precisely known volume. By weighing it empty, then filled with the sample liquid, and finally filled with a reference liquid of known density (like deionized water), the density of the sample can be calculated accurately. Temperature control is critical because a liquid's volume, and thus its density, changes with temperature.

Step-by-Step Methodology:

-

Preparation and Calibration:

-

Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m_pyc).

-

Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C). Ensure no air bubbles are trapped.

-

Weigh the water-filled pycnometer and record its mass (m_pyc+water).

-

-

Sample Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, ensuring it is at the same temperature as the water was (25.0 °C).

-

Weigh the sample-filled pycnometer and record its mass (m_pyc+sample).

-

-

Calculation:

-

Mass of water: m_water = m_pyc+water - m_pyc

-

Mass of sample: m_sample = m_pyc+sample - m_pyc

-

Density of sample (ρ_sample): ρ_sample = (m_sample / m_water) * ρ_water (where ρ_water is the known density of water at the measurement temperature, e.g., 0.99704 g/cm³ at 25.0 °C).

-

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Sources

A-to-Z Guide to 3-Methylbutyl Heptanoate: Nomenclature, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Methylbutyl heptanoate, an ester of significant interest in the flavor, fragrance, and chemical signaling sectors. From its formal nomenclature to its practical synthesis and diverse applications, this document serves as a critical resource for researchers, chemists, and product development professionals. We will delve into the causality behind synthetic choices and provide validated protocols to ensure scientific integrity and reproducibility.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific inquiry. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules. The name clearly defines its structure: a heptanoate ester with a 3-methylbutyl alcohol moiety.

However, in industrial and historical contexts, a variety of synonyms are frequently encountered. Understanding these is crucial for comprehensive literature searches and clear communication within interdisciplinary teams.

The prevalence of "isoamyl" and "isopentyl" stems from the common name for the alcohol precursor, isoamyl alcohol (3-methyl-1-butanol).

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its behavior in various matrices and applications, from its volatility in fragrances to its solubility in flavor formulations. The data presented below has been compiled from authoritative chemical databases.

| Property | Value | Source |

| Appearance | Colorless, clear liquid (estimated) | [3] |

| Odor Profile | Herbal, fruity, winey, pear-like | [3][7] |

| Specific Gravity | 0.858 - 0.863 @ 25°C | [3] |

| Refractive Index | 1.418 - 1.422 @ 20°C | [3] |

| Boiling Point | ~226.2 °C @ 760 mmHg | [7][8] |

| Flash Point | 87.78 °C (190.00 °F) TCC | [3] |

| Solubility | Soluble in alcohol; Insoluble in water | [7] |

Synthesis Protocol: Fischer-Speier Esterification

The most common and industrially viable method for synthesizing this compound is the Fischer-Speier esterification.[9][10] This acid-catalyzed reaction involves the condensation of a carboxylic acid (heptanoic acid) with an alcohol (3-methyl-1-butanol). The choice of this method is driven by the ready availability of starting materials and the straightforward, scalable nature of the process.

The core principle of Fischer esterification is an equilibrium reaction.[9] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by either using an excess of one reactant (usually the less expensive one, in this case, the alcohol) or by removing water as it is formed.[11][12][13]

Experimental Rationale & Causality

-

Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[9] The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is critical for the nucleophilic attack by the relatively weak nucleophile, the alcohol.[10][11]

-

Reaction Conditions: The reaction is conducted under reflux to provide the necessary activation energy and to facilitate the removal of water, often using a Dean-Stark apparatus.[10][13]

-

Work-up: The post-reaction work-up is designed to remove the acid catalyst, unreacted carboxylic acid, and excess alcohol. A wash with a weak base like sodium bicarbonate solution neutralizes both the acid catalyst and any remaining heptanoic acid. Subsequent washes with water and brine remove water-soluble impurities and aid in phase separation.

Step-by-Step Laboratory Synthesis

-

Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap. Add a magnetic stir bar to the flask.

-

Reagent Addition: To the round-bottom flask, add heptanoic acid (1.0 eq), 3-methyl-1-butanol (isoamyl alcohol, 1.5-2.0 eq), and a suitable non-polar solvent like toluene to facilitate azeotropic removal of water.

-

Catalyst Introduction: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, ~2-3 mol%) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the reaction has reached completion (typically 2-4 hours).

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

-

Aqueous Work-up:

-

Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and unreacted heptanoic acid. (Caution: CO₂ evolution).

-

Wash with water.

-

Wash with a saturated sodium chloride solution (brine) to help break any emulsions and remove residual water.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude ester is purified by fractional distillation under reduced pressure to yield the final, high-purity this compound.

Workflow Visualization

Caption: Fischer Esterification workflow for this compound synthesis.

Applications in Research and Industry

The distinct organoleptic properties and chemical structure of this compound make it a valuable compound in several fields.

-

Flavors and Fragrances: The primary application is as a flavor and fragrance agent.[3][14] Its fruity and herbal notes are utilized in a wide array of products, including beverages, confectionery, baked goods, and perfumes.[15][16] Esters like this are prized for their ability to impart natural-smelling fruit profiles.[17] The alcohol precursor, isoamyl alcohol, is often sourced from the distillation of fusel oil, a byproduct of ethanol fermentation, allowing it to be classified as a "natural" ingredient under certain regulations.[3]

-

Insect Semiochemical Research: While this compound itself is not a widely documented primary pheromone, the 3-methylbutanoate ester functional group is a key component in the pheromones of several insect species.[18] For example, derivatives are found in the alarm pheromone of the Asian giant hornet and the sex pheromone of the Pine Emperor Moth.[18] This makes this compound and similar esters valuable as model compounds for research into insect chemical ecology, pest monitoring, and the development of novel pest management strategies.[18][19][20]

Conclusion

This compound is a structurally straightforward yet commercially significant ester. A firm grasp of its nomenclature, physicochemical properties, and synthesis is essential for professionals in the chemical and life sciences. The Fischer-Speier esterification remains the most practical and efficient method for its production, a process whose success hinges on the strategic manipulation of chemical equilibrium. Its applications, rooted in its characteristic fruity aroma, span from everyday consumer products to specialized research in chemical ecology, highlighting the versatility of this important molecule.

References

-

The Good Scents Company. (n.d.). isoamyl heptanoate, 109-25-1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methylheptanoic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of sec-Butyl 3-methylheptanoate. Retrieved from [Link]

-

NIST. (n.d.). Heptanoic acid, 3-methylbutyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). Sec-butyl 3-methylheptanoate. Retrieved from [Link]

-

PubChem. (n.d.). SID 135025435 - Isoamyl heptanoate. Retrieved from [Link]

-

NIST. (n.d.). Heptanoic acid, 3-methylbutyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Isoamyl heptanoate. Retrieved from [Link]

-

precisionFDA. (n.d.). ISOAMYL HEPTANOATE. Retrieved from [Link]

-

ChemSynthesis. (2025). sec-butyl 3-methylheptanoate. Retrieved from [Link]

-

PubChem. (n.d.). Heptanoic acid, 3-methyl-, 1-methylpropyl ester. Retrieved from [Link]

-

The Good Scents Company. (n.d.). butyl heptanoate, 5454-28-4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isoamyl Hexanoate: A Key Flavor Component for Food & Beverage Manufacturers. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Olfactorian. (n.d.). Isoamyl Hexanoate | Perfume Material. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isoamyl hexanoate, 2198-61-0. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ASTA i3 Project Portal. (n.d.). Past Projects. Retrieved from [Link]

-

The Pherobase. (n.d.). Plant Compound: 3-Methylbutyl pentanoate. Retrieved from [Link]

- Google Patents. (n.d.). US20020061324A1 - Novel bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera.

-

Arizona State University. (2004). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of the sex pheromone of the citrus mealybug, Pseudococcus cryptus. Retrieved from [Link]

-

PubChem. (n.d.). Isoamyl butyrate. Retrieved from [Link]

-

PubChem. (n.d.). Isoamyl Acetate. Retrieved from [Link]

Sources

- 1. Heptanoic acid, 3-methylbutyl ester [webbook.nist.gov]

- 2. SID 135025435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isoamyl heptanoate, 109-25-1 [thegoodscentscompany.com]

- 4. Heptanoic acid, 3-methylbutyl ester [webbook.nist.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. GSRS [precision.fda.gov]

- 7. butyl heptanoate, 5454-28-4 [thegoodscentscompany.com]

- 8. Sec-butyl 3-methylheptanoate|lookchem [lookchem.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. athabascau.ca [athabascau.ca]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. isoamyl hexanoate, 2198-61-0 [thegoodscentscompany.com]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

- 17. nbinno.com [nbinno.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. asu.elsevierpure.com [asu.elsevierpure.com]

- 20. Synthesis of the sex pheromone of the citrus mealybug, Pseudococcus cryptus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of 3-Methylbutyl Heptanoate

Introduction

3-Methylbutyl heptanoate, more commonly known as isoamyl heptanoate, is an organic ester with the chemical formula C12H24O2.[1] It is recognized by its characteristic fruity and herbal aroma, often described as reminiscent of unripe bananas.[1] This colorless liquid is utilized primarily as a perfuming and flavoring agent in various consumer products.[1] While it is a common ingredient, a thorough understanding of its health and safety profile is paramount for researchers, scientists, and drug development professionals who may handle it in higher concentrations or more frequent capacities than the general public.

This guide provides a comprehensive overview of the essential health and safety information for this compound (CAS No: 109-25-1), focusing on its physicochemical properties, potential hazards, risk mitigation strategies, and emergency procedures. The information is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory.

Section 1: Chemical and Physical Properties

The inherent behavior of a chemical substance under various conditions is dictated by its physical and chemical properties. These parameters are critical for assessing potential hazards such as flammability and vapor exposure, as well as for designing appropriate storage and handling protocols.

| Property | Value | Source |

| Synonyms | Isoamyl heptanoate, Isopentyl heptanoate | [1] |

| CAS Number | 109-25-1 | [1][2] |

| Molecular Formula | C12H24O2 | [1] |

| Molecular Weight | 200.32 g/mol | [1] |

| Appearance | Colorless clear liquid | [1] |

| Odor | Fruity, herbal, grassy, unripe banana | [1] |

| Boiling Point | 224.0 to 227.0 °C @ 760 mm Hg | [1] |

| Specific Gravity | 0.858 to 0.863 @ 25 °C | [1] |

| Vapor Pressure | 0.061 mmHg @ 25 °C (estimated) | [1] |

| Flash Point | 87.78 °C (190.00 °F) [Closed Cup] | [1] |

| Solubility | Insoluble in water; Soluble in alcohol | [1] |

Section 2: Hazard Identification and Toxicology

Understanding the toxicological profile of this compound is fundamental to appreciating the risks associated with its handling. While some data indicates it does not meet the criteria for GHS classification under European regulations, a cautious approach is warranted due to the potential for irritation common to organic esters.[2]

GHS Classification:

-

As of the latest available data, this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[2] However, related esters are known to be irritants, and standard chemical handling precautions should always be observed.[3]

Potential Health Effects:

-

Eye Contact: Direct contact may cause irritation. The analogous compound, butyl heptanoate, is listed as irritating to the eyes.[3]

-

Skin Contact: Prolonged or repeated contact may cause moderate skin irritation.[3][4]

-

Inhalation: Inhalation of high concentrations of vapor or mist may cause irritation to the respiratory tract.[3][4]

-

Ingestion: Ingestion is not an anticipated route of occupational exposure. If ingested, it may cause gastrointestinal irritation.[4]

Toxicological Summary:

-

Carcinogenicity and Genotoxicity: There is no evidence to suggest that this compound is carcinogenic or genotoxic.[6]

-

Environmental Hazards: The substance is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[7] Nevertheless, direct release into drains or the environment must be avoided to prevent contamination.[6][8]

Section 3: Risk Management and Exposure Control

Effective risk management relies on a multi-layered approach to minimize chemical exposure. The hierarchy of controls is a framework that prioritizes the most effective and reliable control measures.

Hierarchy of Controls

The most effective method to manage hazards is to eliminate them or substitute them with a less hazardous alternative. When this is not feasible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are implemented.

Safe Handling Protocols

Adherence to standardized protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

-

Preparation: Read and understand the Safety Data Sheet (SDS) before use. Ensure emergency equipment (eyewash station, safety shower, fire extinguisher) is accessible and functional.

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or involve heating, use a certified chemical fume hood.[4]

-

Ignition Sources: Keep the substance away from heat, sparks, open flames, and other sources of ignition.[4][6] Although its flash point is relatively high, vapors can form flammable mixtures with air at elevated temperatures.

-

Transfer: Use spark-proof tools and equipment. When transferring quantities, ground and bond containers to prevent the buildup of electrostatic charge, which can be an ignition source.[4][5]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[4][6] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4]

-

End of Use: Keep containers tightly closed when not in use to prevent vapor release.[4][6]

Personal Protective Equipment (PPE) Selection

PPE is the last line of defense and must be selected based on the potential for exposure.

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[4]

-

Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. If workplace conditions warrant respirator use (e.g., in case of a large spill or poor ventilation), a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]

Section 4: Emergency Procedures

Preparedness is key to responding effectively to any chemical incident. All personnel must be trained on these emergency protocols.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]

-

Skin Contact: Remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][8]

Accidental Release and Spill Cleanup Protocol

-

Evacuate & Secure: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition.[6][8]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading and from entering drains or waterways.[6][8]

-

Absorb: Use a non-combustible absorbent material such as sand, earth, or vermiculite to absorb the spill.[4][5]

-

Collect: Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[4][6]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the waste material in accordance with all local, regional, and national regulations.

Firefighting Measures

-

Suitable Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[4][5][8]

-

Unsuitable Media: Do not use a straight stream of water, as it may be ineffective and could spread the fire.[4]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers are at risk of exploding when heated.[4] Combustion will produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[4][6]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH-approved or equivalent.[4][6][8]

Section 5: Storage and Disposal

Proper storage and disposal are critical components of the chemical lifecycle to ensure safety and environmental protection.

Storage Conditions

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

-

The storage area should be designated as a "flammables-area."[4]

-

Keep containers tightly closed to prevent the escape of vapors.[4][6]

-

Store away from heat, sparks, and open flames.[4]

Waste Disposal

-

Disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national environmental regulations.

-

Do not dispose of waste into sewer systems or the environment.[5][6]

-

Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable compound in research and industry with a generally low hazard profile. However, its potential as a skin, eye, and respiratory irritant, combined with its combustible nature, necessitates careful and informed handling. By understanding its properties, implementing the hierarchy of controls, adhering to safe work protocols, and being prepared for emergencies, researchers and scientists can work with this chemical safely and effectively. The foundation of laboratory safety is not merely following rules, but understanding the scientific principles that underpin them.

References

-

Safety data sheet according to 1907/2006/EC, Article 31. (2021, December 6). CPAChem. Retrieved January 22, 2026, from [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. Food and Chemical Toxicology, 169. Retrieved January 22, 2026, from [Link]

-

butyl heptanoate, 5454-28-4. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

-

Isoamyl butyrate | C9H18O2 | CID 7795. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Safety Data Sheet: 3-methylbutan-1-ol. (2016, June 27). Carl ROTH. Retrieved January 22, 2026, from [Link]

-

isoamyl heptanoate, 109-25-1. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

-

Sec-butyl 3-methylheptanoate. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]

-

Safety Data Sheet: Isoamyl HEPTANOATE. (2020, September 16). Chemos. Retrieved January 22, 2026, from [Link]

-

Isobutyl heptanoate | C11H22O2 | CID 24516. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

- 1. isoamyl heptanoate, 109-25-1 [thegoodscentscompany.com]

- 2. chemos.de [chemos.de]

- 3. butyl heptanoate, 5454-28-4 [thegoodscentscompany.com]

- 4. 3-Methylbutyl butanoate(106-27-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Thermophysical Properties of 3-Methylbutyl Heptanoate

This technical guide provides a comprehensive overview of the thermophysical properties of 3-Methylbutyl heptanoate, also known by its synonyms isoamyl heptanoate and isopentyl heptanoate.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document delves into the core properties that govern the behavior of this ester in various applications. We will explore its density, viscosity, surface tension, thermal conductivity, specific heat capacity, and phase change behavior.

While extensive experimental data for this compound is not broadly available in peer-reviewed literature, this guide establishes a framework for its characterization. We will detail robust experimental protocols for determining these properties, drawing parallels with structurally similar esters to provide context and estimations. Furthermore, we will explore the critical role of these thermophysical properties in the context of pharmaceutical sciences and drug delivery.

Molecular Profile and Significance

This compound is an ester with the chemical formula C12H24O2 and a molecular weight of 200.3178 g/mol .[1][2] Its structure, characterized by a heptanoate backbone and a branched 3-methylbutyl group, influences its physical and chemical characteristics. In the pharmaceutical industry, esters are pivotal in the design of prodrugs to enhance the bioavailability of therapeutic agents by improving their lipophilicity and cell membrane permeability.[4][5] The thermophysical properties of such excipients are critical as they can influence the stability, manufacturability, and release profile of the final drug product.[6][7]

Core Thermophysical Properties: A Framework for Characterization

A thorough understanding of the thermophysical properties of this compound is essential for its application. While specific data points are limited, the following sections outline the significance of each property and the established methodologies for their determination.

Density

Density is a fundamental property that relates a substance's mass to its volume. For liquid excipients like this compound, density is crucial for process engineering calculations, formulation development, and quality control.

Available Data: The specific gravity of isoamyl heptanoate is reported to be in the range of 0.858 to 0.863 at 25°C .[8]

Experimental Protocol: Density Determination using a Pycnometer

The pycnometric method is a highly precise technique for determining the density of liquids.[9]

-

Principle: This method relies on accurately measuring the mass of a known volume of the liquid. A pycnometer is a glass flask with a precisely calibrated volume.[10][11]

-

Procedure:

-

Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent and dried completely.

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer (m₀) is measured using an analytical balance.

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and its mass (m₁) is recorded. The volume of the pycnometer (V) can then be calculated using the known density of water at that temperature.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and filled with this compound. Its mass (m₂) is then measured.

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₂ - m₀) / V

-

-

Causality: The choice of a pycnometer is dictated by the need for high accuracy in determining the volume, which is critical for precise density measurements. Temperature control is paramount as density is temperature-dependent.

Diagram: Workflow for Density Measurement using a Pycnometer

Caption: Workflow for density determination.

Viscosity

Viscosity measures a fluid's resistance to flow. In pharmaceutical applications, it influences processes such as mixing, pumping, and the stability of emulsions and suspensions.

Experimental Protocol: Viscosity Measurement using a Rotational Viscometer

Rotational viscometers are widely used to determine the viscosity of liquids.[12][13]

-

Principle: The instrument measures the torque required to rotate a spindle immersed in the sample fluid at a constant speed.[14] The resistance to this rotation is proportional to the viscosity of the fluid.

-

Procedure:

-

Sample Preparation: The this compound sample is placed in a suitable container, and the temperature is controlled using a water bath.

-

Spindle Selection: An appropriate spindle is selected based on the expected viscosity of the liquid.

-

Measurement: The spindle is immersed in the sample and rotated at a specific speed. The viscometer measures the torque required to maintain this speed.

-

Calculation: The viscosity is calculated by the instrument based on the measured torque, the rotational speed, and the geometry of the spindle.

-

-

Causality: This method is chosen for its versatility in measuring a wide range of viscosities and its ability to study how viscosity changes with shear rate, which is important for non-Newtonian fluids.[15]

Diagram: Principle of Rotational Viscometry

Caption: Principle of rotational viscometry.

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a critical parameter in wetting, emulsification, and the formation of droplets.

Experimental Protocol: Surface Tension Measurement using the Pendant Drop Method

The pendant drop method is an optical technique used to determine the surface tension of a liquid.[16][17]

-

Principle: The shape of a drop of liquid hanging from a needle is determined by the balance between surface tension and gravity. By analyzing the shape of the drop, the surface tension can be calculated using the Young-Laplace equation.[16][18]

-

Procedure:

-

Droplet Formation: A small droplet of this compound is formed at the tip of a syringe needle.

-

Image Capture: A high-resolution camera captures the profile of the pendant drop.

-

Shape Analysis: The software analyzes the shape of the droplet and fits it to the Young-Laplace equation.

-

Calculation: The surface tension is calculated from the shape parameters of the droplet and the known density of the liquid.

-

-

Causality: The pendant drop method is advantageous as it requires only a small sample volume and can be used to measure interfacial tension between two immiscible liquids.[16][19]

Thermal Conductivity

Thermal conductivity is the property of a material to conduct heat. In pharmaceutical manufacturing, it is important for heat transfer calculations in processes like heating, cooling, and drying.

Experimental Protocol: Thermal Conductivity Measurement using the Transient Hot Wire (THW) Method

The THW method is an absolute and highly accurate technique for measuring the thermal conductivity of liquids.[20][21]

-

Principle: A thin platinum wire immersed in the liquid is heated by a short electrical pulse. The wire acts as both a heat source and a temperature sensor. The rate of temperature rise of the wire is related to the thermal conductivity of the surrounding liquid.[22][23]

-

Procedure:

-

Sample Placement: The this compound sample is placed in a measurement cell containing the hot wire.

-

Heating Pulse: A short, constant current pulse is applied to the wire.

-

Temperature Rise Measurement: The change in the wire's resistance, which is proportional to its temperature, is measured over time.

-

Calculation: The thermal conductivity is determined from the slope of the temperature rise versus the logarithm of time.[24]

-

-

Causality: The transient nature of this method minimizes the effects of natural convection, leading to a more accurate measurement of the true thermal conductivity.[20]

Specific Heat Capacity

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. It is a crucial parameter for designing and controlling thermal processes.

Experimental Protocol: Specific Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for measuring specific heat capacity.[25][26]

-

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[27][28]

-

Procedure:

-

Baseline Run: An initial DSC run is performed with empty sample and reference pans to establish a baseline.

-

Sapphire Run: A run is performed with a sapphire standard of known specific heat capacity.

-

Sample Run: A run is performed with the this compound sample.

-

Calculation: The specific heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard and the baseline.

-

-

Causality: The use of a sapphire standard provides a reliable calibration for the heat flow, ensuring accurate specific heat capacity measurements.[25]

Comparative Data for Structurally Similar Esters

In the absence of comprehensive data for this compound, examining the properties of structurally similar esters from the NIST/TRC Web Thermo Tables can provide valuable insights and estimations.

| Property | 3-Methylbutyl Butanoate (C9H18O2)[29] | 3-Methylbutyl Pentanoate (C10H20O2)[30] |

| Density (Liquid) | Data available from 190 K to 618.866 K | Data available from 200 K to 633.7 K |

| Viscosity (Liquid) | Data available from 288.15 K to 610 K | Data available from 270 K to 630 K |

| Thermal Conductivity (Liquid) | Data available from 200 K to 550 K | Data available from 200 K to 570 K |

| Specific Heat Capacity (Liquid) | Data available | Data available |

Note: The actual data points are extensive and can be accessed through the provided references. This table indicates the availability of temperature-dependent data for comparative analysis.

Relevance in Drug Development and Pharmaceutical Sciences

The thermophysical properties of excipients like this compound are not merely academic; they have profound implications in drug development.

-

Prodrug Design: Esters are frequently used as prodrugs to enhance the lipophilicity of parent drugs, thereby improving their absorption and bioavailability.[4][5][31] The viscosity and surface tension of the ester can influence its interaction with biological membranes.

-

Formulation Stability: The thermal properties of excipients are critical for the stability of pharmaceutical formulations.[6][32] For example, the specific heat capacity and thermal conductivity will determine how a formulation responds to temperature fluctuations during storage and transport.

-

Manufacturing Processes: Properties like viscosity and density are essential for designing and optimizing manufacturing processes such as mixing, filling, and coating.[33]

Conclusion

This technical guide has provided a detailed framework for understanding and characterizing the thermophysical properties of this compound. While a comprehensive experimental dataset for this specific ester remains to be fully established in the public domain, the standardized and robust methodologies detailed herein provide a clear path for its determination. The comparative data from structurally similar esters offer a valuable reference point for estimation and modeling. For researchers and professionals in drug development, a thorough grasp of these properties is indispensable for leveraging this compound as a functional excipient to create safe, stable, and effective pharmaceutical products.

References

-

Transient hot wire method. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Transient Hot Wire Method - The Overview. (2023, August 25). Thermtest. [Link]

-

Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). SciRP.org. [Link]

-

Measurement of the thermal conductivity of liquids by hot wire method: comparison between transient and stationary approaches. (n.d.). ResearchGate. [Link]

-

How to Measure and Calculate Density with a Pycnometer. (2026, January 13). Pobel. [Link]

-

Determining Specific Heat Capacity by Differential Scanning Calorimetry. (n.d.). ASTM International. [Link]

-

Thermal Conductivity Measurements of Liquids with Transient Hot-Bridge Method. (2019, January 9). IIETA. [Link]

-

Transient Hot-Wire (THW-L2). (n.d.). Jet Materials. [Link]

-

Density determination by pycnometer. (n.d.). [Link]

-

isoamyl heptanoate, 109-25-1. (n.d.). The Good Scents Company. [Link]

-

Pendant drop method for surface tension measurements. (2020, September 1). Biolin Scientific. [Link]

-

Pycnometer. (2008, February 24). University of Utah. [Link]

-

Surface Tension (Pendant drop) measurement. (n.d.). [Link]

-

3 Ways to Measure Density Know-How, Hints, and More. (n.d.). Scientific Laboratory Supplies. [Link]

-

Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. (2023, September 27). MDPI. [Link]

-

Measuring the Surface Tension of Water using the Pendant Drop Method. (n.d.). PhysLab. [Link]

-

Specific Heat Capacity Measurement by Differential Scanning Calorimetry. (2025, September 9). Infinita Lab. [Link]

-

The Use of Esters as Prodrugs for Oral Delivery of β-Lactam Antibiotics. (n.d.). ResearchGate. [Link]

-

Measuring Surface Tension using Pendant Drop Method: A Procedural Guide. (2024, November 27). PhysLab. [Link]

-

Density Determination by Pycnometer. (n.d.). Scribd. [Link]

-

Cellulose esters in drug delivery. (n.d.). ProQuest. [Link]

-

Thermophysical Properties of Some Pharmaceutical Excipients Compressed in Tablets. (n.d.). [Link]

-

Pendant Drop Surface Tension Measurement. (2026, January 13). Covalent Metrology. [Link]

-

Cellulose esters in drug delivery. (2025, August 9). ResearchGate. [Link]

-

Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. (n.d.). Idaho National Laboratory. [Link]

-

MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ResearchGate. [Link]

-

Ester prodrugs of morphine improve transdermal drug delivery: a mechanistic study. (n.d.). Journal of Pharmacy and Pharmacology. [Link]

-

Thermophysical Properties of Some Pharmaceutical Excipients Compressed in Tablets. (2025, August 5). ResearchGate. [Link]

-